
5-氯-1-异丁基吲哚啉-2,3-二酮
描述
5-Chloro-1-isobutylindoline-2,3-dione is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol It is a derivative of indoline, characterized by the presence of a chlorine atom at the 5th position and an isobutyl group at the 1st position of the indoline ring
科学研究应用
5-Chloro-1-isobutylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Mode of Action
It is known that the compound belongs to the class of isoindoline-1,3-diones . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Biochemical Pathways
Isoindoline-1,3-diones, the class of compounds to which it belongs, have been found to have diverse chemical reactivity and promising applications . They are important types of molecules and natural products and play a main role in cell biology .
Action Environment
It is known that the compound has a predicted density of 1281±006 g/cm3 and a predicted boiling point of 3690±440 °C . These properties may influence its stability and efficacy in different environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isobutylindoline-2,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is carried out under controlled conditions to ensure the formation of the desired indoline-2,3-dione scaffold. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1-isobutylindoline-2,3-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 5-Chloro-1-isobutylindoline-2,3-dione.
化学反应分析
Types of Reactions
5-Chloro-1-isobutylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of substituted indoline-2,3-dione derivatives.
相似化合物的比较
Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the isobutyl group at the 1st position.
1-Isobutylindoline-2,3-dione: Lacks the chlorine atom at the 5th position.
5-Bromo-1-isobutylindoline-2,3-dione: Contains a bromine atom instead of chlorine at the 5th position.
Uniqueness
5-Chloro-1-isobutylindoline-2,3-dione is unique due to the presence of both the chlorine atom and the isobutyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-chloro-1-(2-methylpropyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSJMZCKKYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
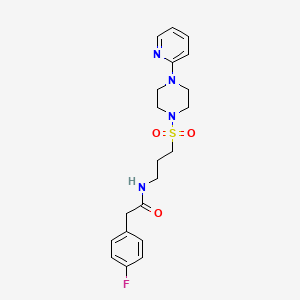
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)
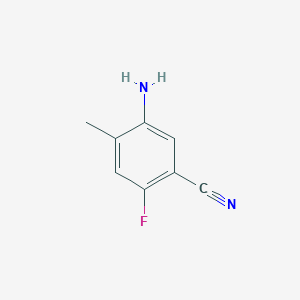
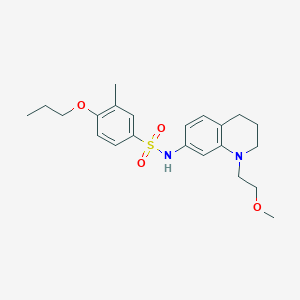
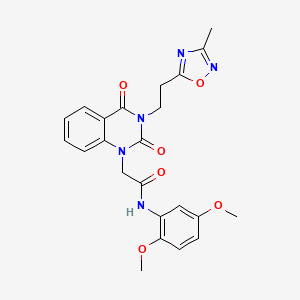
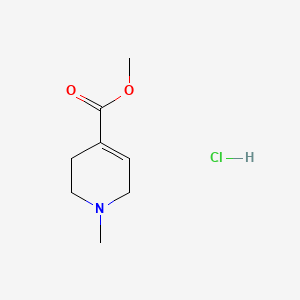
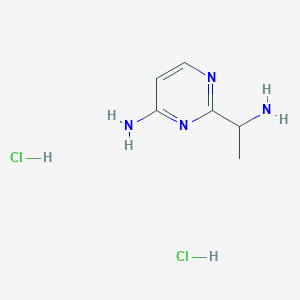
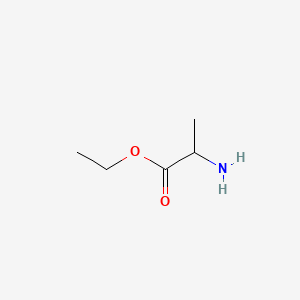
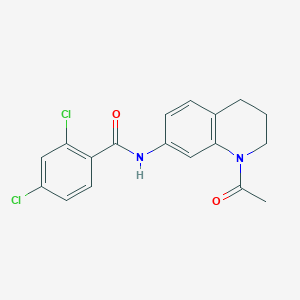
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2528169.png)
![N-[(4-methoxythian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528170.png)
![N-(4-amino-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2528172.png)
![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
